Cas no 338392-97-5 (Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate)

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative with notable applications in medicinal chemistry and agrochemical research. Its structure combines a morpholine moiety with a trifluoromethyl-substituted thiazole ring, enhancing its potential as a versatile intermediate in the synthesis of bioactive compounds. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, while the morpholine ring contributes to favorable solubility and binding properties. This compound is particularly valuable in the development of pharmaceuticals targeting CNS disorders and antimicrobial agents. Its well-defined reactivity profile and compatibility with diverse synthetic routes make it a useful building block for drug discovery and fine chemical synthesis.
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate structure
338392-97-5 structure
Product Name:Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
CAS No:338392-97-5
MF:C11H13F3N2O3S
MW:310.292732000351
MDL:MFCD01315302
CID:1071158
PubChem ID:1490754
Update Time:2025-06-07

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
    • Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • Ethyl 2-(Morpholin-4-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • AKOS005083179
    • SCHEMBL2334075
    • MFCD01315302
    • 1N-557S
    • DB-351409
    • ethyl 2-morpholino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • Ethyl 2-morpholino-4-(trifluoromethyl)thiazole-5-carboxylate
    • 338392-97-5
    • Ethyl2-morpholino-4-(trifluoromethyl)thiazole-5-carboxylate
    • CS-0451340
    • MDL: MFCD01315302
    • Inchi: 1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3
    • InChI Key: GVTUEPXWGDILLE-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C(F)(F)F)N=C1N1CCOCC1

Computed Properties

  • Exact Mass: 310.05989794g/mol
  • Monoisotopic Mass: 310.05989794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 79.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 110-112
  • Boiling Point: 397.3±52.0 °C at 760 mmHg
  • Flash Point: 194.1±30.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Security Information

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Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:338392-97-5)Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
Order Number:A1155005
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:26
Price ($):276.0
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Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Related Literature

Additional information on Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS No. 338392-97-5): A Comprehensive Overview

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, identified by its CAS number 338392-97-5, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the thiazole family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a morpholine moiety, contribute to its unique chemical properties and biological relevance.

The morpholin-4-yl substituent in Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic profiles. Morpholine derivatives are well-known for their ability to enhance solubility and bioavailability, making them valuable in the design of oral medications. The incorporation of this group into the thiazole core not only improves the compound's solubility in water but also influences its interaction with biological targets.

The trifluoromethyl group at the 4-position of the thiazole ring is another key feature that contributes to the compound's distinct properties. Trifluoromethyl groups are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. In Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, this substituent likely contributes to the compound's overall efficacy by stabilizing its molecular structure and enhancing its interaction with biological receptors.

Recent research has highlighted the potential of thiazole derivatives as scaffolds for developing novel therapeutic agents. Thiazole compounds have been investigated for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of functional groups in Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate makes it a promising candidate for further exploration in these areas.

In particular, studies have demonstrated that thiazole derivatives can exhibit significant activity against various pathogens and diseases. The combination of a morpholine group and a trifluoromethyl group in Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate may confer additional biological advantages, such as improved target specificity and reduced side effects. This makes it an attractive molecule for further investigation in preclinical and clinical settings.

The synthesis of Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the morpholine group typically involves nucleophilic substitution reactions, while the trifluoromethyl group can be incorporated through halogenation followed by metal-catalyzed cross-coupling reactions. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to improve efficiency and scalability.

The pharmacological evaluation of Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary data indicate that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

One of the most exciting aspects of Ethyl 2-(morpholin-4-y)l)-4-trifluoromethyl-l,l-thiazole-S-carboxy late is its potential application in oncology research. Thiazole derivatives have been explored as inhibitors of various enzymes involved in cancer cell proliferation and survival. The unique structural features of this compound may enable it to interact with these targets effectively, offering a new avenue for cancer treatment.

The development of novel drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their behavior and interactions with biological targets. These studies can provide valuable insights into the mechanism of action of Ethyl 2-(morpholin-l -y)l)-trifluoromethyI-l,l-thiazol-S-carboxy late and guide further optimization efforts. By leveraging computational tools, researchers can identify key structural features that contribute to its potency and selectivity.

The future prospects for Ethyl 2-(morpholin-l -y)l)-trifluoromethyI-l,l-thiazol-S-carboxy late are promising. Further research is needed to fully elucidate its pharmacological profile and explore its potential in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the translation of this compound from laboratory research to clinical application.

In conclusion, Ethyl 2-(morpholin-l -y)l)-trifluoromethyI-l,l-thiazol-S-carboxy late (CAS No. 338392 -97 -S) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents with applications ranging from antimicrobial treatments to cancer therapy. Continued investigation into this molecule will likely uncover new insights into its biological activities and pave the way for innovative drug development strategies.

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Amadis Chemical Company Limited
(CAS:338392-97-5)Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
A1155005
Purity:99%
Quantity:1g
Price ($):276.0
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